D-myo-Inositol-4-phosphate (ammonium salt)

Description

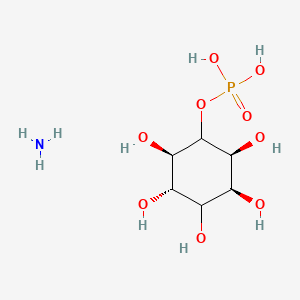

D-myo-Inositol-4-phosphate (ammonium salt): is a member of the inositol phosphate molecular family, which plays critical roles as small, soluble second messengers in the transmission of cellular signals . This compound is particularly significant in cellular signaling pathways, where it is involved in various biochemical processes .

Properties

Molecular Formula |

C6H16NO9P |

|---|---|

Molecular Weight |

277.17 g/mol |

IUPAC Name |

azane;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 |

InChI Key |

REMBBOONLXQKLK-GEXMZCQLSA-N |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O.N |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-myo-Inositol-4-phosphate (ammonium salt) can be synthesized through the dephosphorylation of D-myo-Inositol-1,4-bisphosphate by inositol polyphosphate 1-phosphatase . The reaction conditions typically involve aqueous solutions and controlled pH levels to ensure the stability of the phosphate groups .

Industrial Production Methods: Industrial production of D-myo-Inositol-4-phosphate (ammonium salt) involves large-scale synthesis using similar dephosphorylation methods. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-4-phosphate (ammonium salt) primarily undergoes dephosphorylation reactions. It can be dephosphorylated to inositol by inositol monophosphatase .

Common Reagents and Conditions: The common reagents used in these reactions include inositol polyphosphate 1-phosphatase and inositol monophosphatase. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to maintain the integrity of the phosphate groups .

Major Products: The major products formed from these reactions include inositol and other inositol phosphates, depending on the specific reaction conditions and enzymes used .

Scientific Research Applications

Chemistry: In chemistry, D-myo-Inositol-4-phosphate (ammonium salt) is used as a reagent in the study of inositol phosphate metabolism and signaling pathways .

Biology: In biological research, this compound is crucial for studying cellular signaling mechanisms, particularly those involving calcium release and signal transduction .

Medicine: In medicine, D-myo-Inositol-4-phosphate (ammonium salt) is investigated for its potential therapeutic applications in diseases related to cellular signaling dysfunctions .

Industry: In the industrial sector, this compound is used in the production of various biochemical reagents and as a component in research kits for studying cellular signaling pathways .

Mechanism of Action

D-myo-Inositol-4-phosphate (ammonium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. Upon cellular stimulation, phosphoinositide kinases phosphorylate phosphatidylinositol lipids at the 4-position of the inositol ring, generating D-myo-Inositol-4-phosphate . This compound then regulates the recruitment and activation of various effector proteins, including PH domain-containing proteins and protein kinases, to specific subcellular compartments, thereby modulating their function and cellular responses .

Comparison with Similar Compounds

- D-myo-Inositol-1,4,5-trisphosphate

- D-myo-Inositol-1,3,4,5-tetraphosphate

- D-myo-Inositol-1,2,3,4,5,6-hexakisphosphate

Comparison: D-myo-Inositol-4-phosphate (ammonium salt) is unique in its specific role as a second messenger in cellular signaling pathways. While other inositol phosphates like D-myo-Inositol-1,4,5-trisphosphate and D-myo-Inositol-1,3,4,5-tetraphosphate also play roles in signaling, D-myo-Inositol-4-phosphate is distinct in its specific interactions with certain effector proteins and its regulation of calcium release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.